molecular formula C13H19N3O5S B11831455 (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

Cat. No.: B11831455
M. Wt: 329.37 g/mol
InChI Key: AVVPTBBEOCELJI-CXUHLZMHSA-N
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Description

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is a complex organic compound that features a thiazole ring, an amino group, and an oxime ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with thiourea.

    Introduction of the Amino Group: Amination reactions can be used to introduce the amino group onto the thiazole ring.

    Formation of the Oxime Ester: This involves the reaction of a carbonyl compound with hydroxylamine to form an oxime, followed by esterification.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the oxime ester.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products depend on the specific reactions and conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid: can be compared with other thiazole-containing compounds such as thiamine (vitamin B1) or certain thiazole-based antibiotics.

    Oxime esters: Similar compounds include other oxime esters used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

InChI

InChI=1S/C13H19N3O5S/c1-4-5-6-20-11(19)13(2,3)21-16-9(10(17)18)8-7-22-12(14)15-8/h7H,4-6H2,1-3H3,(H2,14,15)(H,17,18)/b16-9+

InChI Key

AVVPTBBEOCELJI-CXUHLZMHSA-N

Isomeric SMILES

CCCCOC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)O

Canonical SMILES

CCCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

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